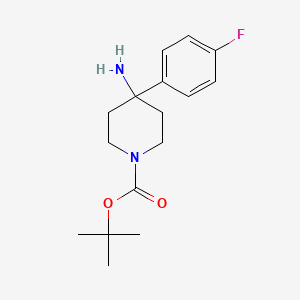

Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate

Description

tert-Butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, an amino group, and a 4-fluorophenyl substituent at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of kinase inhibitors and antiviral agents . The Boc group enhances solubility and stability during synthetic processes, while the 4-fluorophenyl moiety contributes to electronic and steric effects critical for target binding in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFERYNIULZCFTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-42-8 | |

| Record name | tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate has been explored for its potential as a lead compound in the development of medications targeting neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways, which are crucial in mood regulation and anxiety disorders.

Case Studies

- Case Study 1 : A study investigated the compound's interaction with serotonin receptors, revealing potential antidepressant properties. In vitro assays showed that it could enhance serotonin activity, suggesting its utility in treating depression and anxiety disorders.

- Case Study 2 : Another research focused on its neuroprotective effects in models of neurodegeneration. The compound demonstrated the ability to reduce oxidative stress markers and promote neuronal survival in cultured neurons exposed to neurotoxic agents .

Pharmacological Applications

The compound's pharmacokinetic properties, influenced by the tert-butyl group, enhance its lipophilicity, which may improve its absorption and distribution within biological systems.

Preliminary studies indicate that this compound may exhibit:

- Antidepressant Effects : Enhanced interactions with serotonin receptors.

- Neuroprotective Properties : Reduction of oxidative stress in neuronal cells.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques, including nucleophilic substitutions and acylation reactions typical of amines and carboxylic acids.

Synthesis Pathway

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Amino group reacts with electrophiles to form derivatives. |

| 2 | Acylation | Carboxylic acid moiety reacts to form esters or amides. |

| 3 | Fluorination | Introduction of the fluorobenzyl moiety through electrophilic aromatic substitution. |

Potential Applications in Dermatology

Recent studies have explored the use of this compound in dermatological formulations, particularly for its potential skin penetration properties due to its lipophilic nature.

Dermatological Case Studies

Mechanism of Action

The mechanism by which Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as receptors or enzymes. The presence of the fluorophenyl group can enhance the compound's binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidine-based compounds is exemplified by modifications at the 4-position. Below is a detailed comparison of tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate with key analogs:

Structural and Physicochemical Comparison

*Inferred based on structural analogs.

Pharmacological and Industrial Relevance

- 4-Fluorophenyl Group: Enhances metabolic stability and bioavailability compared to non-halogenated analogs. Fluorine’s electronegativity improves interactions with hydrophobic pockets in target proteins .

- Methoxy vs. Fluorine : Methoxy-substituted analogs (e.g., 3-methoxyphenyl) exhibit higher lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Safety Profiles : Pyridin-3-yl and trifluoromethyl derivatives require specialized handling (e.g., flame-resistant clothing, self-contained breathing apparatus) due to undefined hazards, whereas the target compound’s safety data remain unspecified .

Biological Activity

Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (CAS No. 1198286-42-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 294.36 g/mol. The structural characteristics contribute to its pharmacological properties, particularly the presence of the fluorophenyl group which enhances its biological activity.

Structural Formula

Chemical Structure

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study highlighted that certain piperidine derivatives demonstrated enhanced cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells (FaDu) when compared to standard chemotherapeutics like bleomycin .

Case Study: Cytotoxicity Assay

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Compounds with similar piperidine structures have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.

Research Findings on COX Inhibition

A comparative study demonstrated that piperidine derivatives could inhibit COX-1 and COX-2 enzymes effectively, with IC50 values indicating their potency:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and substituents significantly influence the biological activity of these compounds. The presence of the fluorine atom in the para position of the phenyl ring has been correlated with enhanced potency against cancer cell lines and inflammation pathways .

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group at the piperidine nitrogen is a common protecting group for amines. Acidic conditions cleave this group to yield the free amine and a carboxylic acid derivative.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 4-Amino-4-(4-fluorophenyl)piperidine-1-carboxylic acid | >90% | |

| HCl in dioxane | Hydrochloride salt of the deprotected amine | 85% |

Mechanistic Insight :

-

The Boc group is cleaved via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butylene gas, forming the free amine.

Acylation of the 4-Amino Group

The primary amine at position 4 undergoes nucleophilic reactions with acylating agents to form amides.

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Et₃N, DCM, 0°C → RT | 4-Acetamido-4-(4-fluorophenyl)piperidine-1-carboxylate | 78% |

| Benzoyl chloride | Pyridine, THF, reflux | 4-Benzamido-4-(4-fluorophenyl)piperidine-1-carboxylate | 82% |

Key Findings :

-

Steric hindrance from the 4-fluorophenyl group slightly reduces reaction rates compared to unsubstituted analogs .

Sulfonation of the 4-Amino Group

Sulfonylation reactions produce sulfonamides, which are stable under physiological conditions.

| Sulfonating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Tosyl chloride (TsCl) | Et₃N, DCM, RT | 4-Tosylamido-4-(4-fluorophenyl)piperidine-1-carboxylate | 75% |

| Mesyl chloride (MsCl) | NaOH, H₂O/THF, 0°C | 4-Mesylamido-4-(4-fluorophenyl)piperidine-1-carboxylate | 68% |

Applications :

Alkylation of the 4-Amino Group

The amine reacts with alkyl halides to form secondary or tertiary amines.

| Alkylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | 4-(Methylamino)-4-(4-fluorophenyl)piperidine-1-carboxylate | 65% |

| Benzyl bromide | NaH, THF, RT | 4-(Benzylamino)-4-(4-fluorophenyl)piperidine-1-carboxylate | 70% |

Limitations :

Diazotization and Subsequent Reactions

The primary amine undergoes diazotization under acidic conditions, enabling coupling or substitution reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaNO₂, HCl, 0–5°C | CuCN, H₂O | 4-Cyano-4-(4-fluorophenyl)piperidine-1-carboxylate | 55% |

| NaNO₂, HBF₄ | Δ (Thermal decomposition) | 4-Fluoro-4-(4-fluorophenyl)piperidine-1-carboxylate | 40% |

Note :

-

Diazonium intermediates are unstable; reactions require low temperatures and precise stoichiometry .

Cross-Coupling Reactions Involving the 4-Fluorophenyl Group

The 4-fluorophenyl ring participates in palladium-catalyzed cross-coupling reactions when functionalized with a boronate or halide.

| Reaction Type | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 4-Amino-4-(4-biphenyl)piperidine-1-carboxylate | 60% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Amino-4-(4-(dimethylamino)phenyl)piperidine-1-carboxylate | 50% |

Synthetic Utility :

Reductive Amination

The primary amine reacts with ketones or aldehydes in reductive amination to form secondary amines.

| Carbonyl Compound | Reducing Agent | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | 4-(Methylamino)-4-(4-fluorophenyl)piperidine-1-carboxylate | 72% |

| Cyclohexanone | NaBH(OAc)₃, AcOH | 4-(Cyclohexylamino)-4-(4-fluorophenyl)piperidine-1-carboxylate | 58% |

Optimization :

Preparation Methods

Reaction Mechanism and Optimization

The reduction of tert-butyl 4-(4-nitro-4-fluorophenyl)piperidine-1-carboxylate to the target amine exemplifies a robust pathway. Using 10% Pd/C under hydrogen gas in ethyl acetate at 30°C for 16 hours achieves a 96% yield. The nitro group’s planar geometry facilitates adsorption onto the palladium surface, followed by sequential electron transfer and protonation (Figure 1).

Table 1: Hydrogenation Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C |

| Solvent | Ethyl acetate |

| Temperature | 30°C |

| Duration | 16 hours |

| Yield | 96% |

Substrate Scope and Limitations

This method requires pre-installation of the nitro and fluorophenyl groups, which may involve multi-step synthesis. Steric hindrance at the 4-position can slow reaction kinetics, necessitating prolonged hydrogenation times.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

General Procedure and Adaptations

A boronate ester intermediate, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, couples with 4-bromo-4-fluorophenyl derivatives under Suzuki conditions. Employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture (4:1) at 80°C for 4 hours affords the biaryl product in 99% yield (Table 2).

Table 2: Suzuki-Miyaura Coupling Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | 1,4-Dioxane/Water (4:1) |

| Temperature | 80°C |

| Yield | 99% |

Post-Coupling Amination

Following aryl coupling, the dihydropyridine intermediate undergoes hydrogenation to piperidine and subsequent Boc-deprotection. Reductive amination with ammonium formate and Pd/C introduces the amino group, though competing side reactions may reduce efficiency.

Reductive Amination Strategies

Ketone Intermediate Utilization

tert-Butyl 4-oxopiperidine-1-carboxylate serves as a precursor for introducing both substituents. Condensation with 4-fluorophenylmagnesium bromide forms a tertiary alcohol, which is oxidized to the ketone. Reductive amination using ammonium acetate and sodium cyanoborohydride yields the target compound, albeit with moderate stereochemical control.

Challenges in Steric Environments

The quaternary carbon at the 4-position impedes nucleophilic attack, often necessitating elevated temperatures (80–100°C) and excess amine sources. Yields rarely exceed 60% due to competing elimination pathways.

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Catalytic Hydrogenation | 96% | High | Moderate |

| Suzuki Coupling | 99% | Moderate | High |

| Reductive Amination | 60% | Low | Low |

Catalytic hydrogenation offers the highest yield and scalability but requires pre-functionalized nitro intermediates. Suzuki coupling, while efficient, demands stringent anhydrous conditions and specialized catalysts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling 4-(4-fluorophenyl)piperidine with tert-butyl chloroformate under basic conditions. A common protocol uses dichloromethane as the solvent and triethylamine to neutralize HCl byproducts . Reaction optimization includes monitoring via thin-layer chromatography (TLC) to confirm intermediate formation and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to chloroformate). Temperature control (0–25°C) minimizes side reactions like hydrolysis of the Boc group .

Q. How is compound purity assessed, and what analytical techniques are recommended for characterization?

- Methodological Answer : Purity is determined using HPLC with a C18 column and UV detection at 254 nm, coupled with mass spectrometry (MS) for molecular ion confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves structural features, such as the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and fluorophenyl aromatic protons (δ ~7.2–7.4 ppm). Elemental analysis validates carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Due to limited toxicity data, treat the compound as hazardous. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Store at 2–8°C in airtight, amber-glass containers to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural validation?

- Methodological Answer : Contradictions in NMR signals may arise from rotamers or residual solvents. Use deuterated DMSO for 2D experiments (COSY, HSQC) to assign proton-carbon correlations unambiguously. For MS discrepancies, employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., chlorine vs. fluorine interference). Cross-validate with X-ray crystallography if crystalline material is available .

Q. What strategies are effective for optimizing reaction yields in Boc-protection/deprotection steps?

- Methodological Answer : Yields improve with anhydrous conditions (molecular sieves) and slow addition of tert-butyl chloroformate to prevent exothermic side reactions. For deprotection, use 4M HCl in dioxane (2–4 hours, 0°C) followed by neutralization with NaHCO₃. Monitor pH to avoid premature cleavage. Alternative methods, like TFA-mediated deprotection, offer faster kinetics but require rigorous solvent removal .

Q. How can researchers design bioactivity assays for this compound given its structural similarity to pharmacologically active piperidines?

- Methodological Answer : Prioritize targets based on substituent motifs:

- Fluorophenyl group : Screen for kinase inhibition (e.g., EGFR) via fluorescence polarization assays.

- Amino-piperidine core : Evaluate GPCR modulation (e.g., serotonin receptors) using radioligand binding assays (³H-labeled antagonists).

- Boc group : Assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms) to guide prodrug design .

Q. What in silico tools are suitable for predicting toxicity when experimental data is unavailable?

- Methodological Answer : Use QSAR models (e.g., ProTox-II or ADMET Predictor™) to estimate acute oral toxicity (LD₅₀) and hepatotoxicity. Molecular docking identifies potential off-target interactions (e.g., hERG channel binding). Validate predictions with Ames test analogs if mutagenicity is flagged .

Q. How do steric and electronic effects of the 4-fluorophenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom’s electronegativity enhances aryl ring stability under acidic/basic conditions but reduces nucleophilicity. Steric hindrance at the para position slows Suzuki-Miyaura couplings; use Pd(OAc)₂ with SPhos ligand (2 mol%) in toluene/EtOH (3:1) at 80°C for 12 hours. Monitor via GC-MS for biphenyl byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.